Enhanced Lipophilicity vs. Unsubstituted Benzimidazole-2-methanol
The N-1 pentyl chain in (1-pentyl-1H-benzimidazol-2-yl)methanol leads to a substantial increase in calculated logP values compared to the unsubstituted core, 1H-benzimidazol-2-ylmethanol. This difference is critical for applications where membrane permeability is a key design parameter [1][2].
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, logP) |
|---|---|
| Target Compound Data | 2.3 (XLogP) to 2.83 (estimated log Kow) |
| Comparator Or Baseline | 1H-Benzimidazol-2-ylmethanol (CAS 4856-97-7) has a logP of 0.67 |
| Quantified Difference | Approximately 3.5- to 4.2-fold increase in logP value. |
| Conditions | Calculated values from computational prediction software. |
Why This Matters
The significantly higher logP directly translates to improved predicted membrane permeability, making the target compound a preferred starting point for designing CNS-penetrant or orally bioavailable candidates compared to its more polar core analog.
- [1] Chem960. (n.d.). 88974-42-9 (((1-pentyl-1H-1,3-benzodiazol-2-yl)methanol). View Source
- [2] Chemsrc. (2018). 2-(Hydroxymethyl)benzimidazole. View Source
